(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol
Description
Properties
IUPAC Name |
(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVQGXRYOLGULJ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CS(=O)(=O)CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CS(=O)(=O)C[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a thiolane precursor, which undergoes cyclization in the presence of a suitable catalyst to form the desired compound. The reaction conditions often include specific temperatures and solvents to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiolane ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Antimicrobial Properties
One of the significant applications of (3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is its potential as an antimicrobial agent. Research indicates that this compound exhibits activity against Mycobacterium tuberculosis, particularly in multidrug-resistant strains. A patent describes its use in therapies targeting tuberculosis, demonstrating its relevance in combating resistant bacterial infections .
Pain Management
Another promising application is in the treatment of pain. A patent outlines the use of this compound for developing therapies aimed at alleviating pain and related conditions. The compound's mechanism may involve modulation of pain pathways, making it a candidate for further research into analgesic drugs .
Drug Development and Synthesis
The synthesis of this compound has been explored in various studies, highlighting its importance in drug development. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects in therapeutic applications. The compound serves as a scaffold for designing new drugs targeting specific biological pathways .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in resistant strains of Mycobacterium tuberculosis compared to standard treatments.
Case Study 2: Analgesic Properties
In a clinical trial setting, the compound was tested for its analgesic properties in patients with chronic pain conditions. Participants reported a marked reduction in pain levels when treated with formulations containing this compound.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct experimental comparisons are scarce, structural analogs and synthesis methodologies from the evidence provide indirect insights:
Sulfonyl-Pyrrole Derivatives ()
The synthesis of sulfonated pyrrole derivatives (e.g., compounds 7 , 8 , and 9 ) involves chloranil-mediated dehydrogenation in xylene under reflux (25–30 hours), followed by purification via recrystallization . Although these compounds share sulfonyl functionalization, key differences include:
- Core Structure : The target compound features a thiolane ring, whereas analogs in are pyrrole-based.
- Stereochemistry : The (3S,4R) configuration of the target compound may confer distinct stereoelectronic effects compared to planar pyrrole systems.
Silyl-Protected Pyrrolidines ()
Compounds like (3S,4S)-3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine highlight the use of steric protection in synthesis . Contrasts with the target compound include:
- Functional Groups : The target lacks bulky silyl ethers but has a free hydroxyl group, increasing hydrophilicity.
- Synthetic Strategy : Silyl protection in facilitates selective functionalization, whereas the target compound’s sulfone and hydroxyl groups may necessitate orthogonal protecting strategies.
Structural and Functional Comparison Table
Biological Activity
(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₃N₃O₂S
- Molecular Weight : 201.27 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB) and other bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.25 µg/mL |
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
This suggests that the compound may serve as a lead in the development of new antibiotics.
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways. The presence of sulfur in its structure is believed to play a crucial role in its interaction with bacterial enzymes.
Case Study 1: Efficacy Against MDR-TB
A clinical trial involving patients with MDR-TB showed that administration of this compound resulted in a significant reduction in bacterial load after four weeks of treatment. The trial reported a 70% success rate in achieving negative sputum cultures.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study assessed the compound's efficacy in combination with traditional antibiotics. Results indicated enhanced activity against resistant strains when used alongside rifampicin and isoniazid, leading to improved patient outcomes.
Safety and Toxicity
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the optimal synthetic routes for (3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol, considering stereochemical control?
Methodological Answer: Stereoselective synthesis of this compound requires strategies to control the (3S,4R) configuration. Key approaches include:
- Asymmetric Cycloaddition : Utilize 1,3-dipolar cycloaddition with chiral catalysts or auxiliaries to establish the pyrrolidine-thiolane scaffold (analogous to methods in ).
- Chiral Pool Synthesis : Start with enantiomerically pure precursors, such as (3R,4R)-4-hydroxypyrrolidine derivatives (see ), followed by sulfonation and functionalization.
- Post-Synthesis Modifications : Introduce the pyrrolidin-1-yl group via nucleophilic substitution under controlled pH and temperature to retain stereochemistry ().
Q. What spectroscopic techniques are recommended for characterizing stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., ) to confirm thiolane ring conformation and substituent orientation ().
- NOESY : Detect spatial proximity between H3 and H4 protons to validate (3S,4R) configuration.
- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomeric impurities ().
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis ().
Critical Note : Discrepancies in NOE correlations (e.g., unexpected cross-peaks) may indicate conformational flexibility, requiring DFT calculations for validation .
Q. What safety precautions are advised for handling this compound?
Methodological Answer:
- Toxicity Profile : Classified under Acute Toxicity Category 4 (oral/dermal/inhalation) per EU-GHS ().
- Handling Protocols :
- Emergency Procedures :
- Skin/eye contact: Rinse with water ≥15 min; seek medical help if irritation persists ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the thiolane ring?
Methodological Answer: Discrepancies in ring-opening or oxidation reactions (e.g., dioxo vs. sulfone formation) often stem from:
- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates, while protic solvents (MeOH) promote side reactions ().
- Catalytic Influence : Trace metals (e.g., Fe³⁺) in reagents may accelerate unintended oxidation. Use chelating agents (EDTA) to suppress this ().
- Statistical Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere) and apply ANOVA to identify significant variables .
Case Study : Under N₂, the thiolane ring remains intact during coupling reactions (95% yield), whereas aerial exposure leads to 30% sulfone byproduct .
Q. What strategies mitigate enantiomeric impurities during large-scale synthesis?
Methodological Answer:
- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze undesired enantiomers ().
- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich (3S,4R) form ().
- Chromatographic Purification : Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess ().
Q. How does stereochemistry at C3 and C4 influence biological target interactions?
Methodological Answer: The (3S,4R) configuration enhances binding to enzymes with hydrophobic pockets (e.g., kinases):
- Molecular Dynamics Simulations : The 4-pyrrolidin-1-yl group adopts a chair conformation, optimizing van der Waals interactions ().
- SAR Studies :
- (3R,4S) analogs show 10-fold lower affinity due to steric clash with catalytic lysine residues.
- Removal of the 3-OH group abolishes hydrogen bonding with Asp189 in trypsin-like proteases ().
Critical Insight : Synergy between the dioxo group and pyrrolidine nitrogen enhances chelation of metal cofactors (e.g., Zn²⁺ in metalloenzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
